4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring.
Mechanism of Action
Target of Action
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound
Mode of Action
. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.
Result of Action
, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates
Biochemical Analysis
Biochemical Properties
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with γ-aminobutyric acid A (GABAA) receptor proteins, forming stable ligand-receptor complexes . These interactions are crucial for understanding the compound’s potential effects on neurotransmission and its possible use in treating neurological disorders.
Cellular Effects
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAA receptors, which play a key role in inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in neuronal excitability and has potential implications for the treatment of epilepsy and other neurological conditions.
Molecular Mechanism
The molecular mechanism of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABAA receptor, leading to non-covalent interactions with key residues such as Tyr 157, Phe 200, and Tyr 205 . These interactions result in the modulation of receptor activity, which can influence neuronal signaling and excitability.
Dosage Effects in Animal Models
The effects of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating GABAA receptor activity and reducing neuronal excitability . At higher doses, toxic or adverse effects may occur. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic use.
Metabolic Pathways
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-phenyl-1,2,3-thiadiazol-5-amine with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds are structurally similar and have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
1,2,4-Triazoles: These heterocyclic compounds are known for their antifungal and anticancer activities and are used in various medicinal applications.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-phenyl-5-phenylsulfanylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXYYMCTOPSRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.